molecular formula C9H10BrN B2614438 4-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 881204-70-2

4-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B2614438
CAS No.: 881204-70-2
M. Wt: 212.09
InChI Key: CQXCEWIDPHPVAH-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H10BrN It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydroquinoline typically involves the bromination of 5,6,7,8-tetrahydroquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinoline and its derivatives.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to interact with various biological molecules. It can inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the bromine substitution, leading to different reactivity and applications.

    4-Chloro-5,6,7,8-tetrahydroquinoline: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    4-Fluoro-5,6,7,8-tetrahydroquinoline:

Uniqueness: The bromine atom makes the compound more reactive in substitution reactions and can enhance its biological activity compared to its analogs .

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCEWIDPHPVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881204-70-2
Record name 4-bromo-5,6,7,8-tetrahydroquinoline
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